molecular formula C17H17Cl2NO4 B13428419 2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

Cat. No.: B13428419
M. Wt: 370.2 g/mol
InChI Key: OTUGERIPASTWJX-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is a chemical compound known for its potential applications in various fields, including pharmaceuticals and industrial chemistry. It is a derivative of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by its molecular formula C17H17Cl2NO4 and a molecular weight of 370.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate typically involves the esterification of diclofenac with glycerol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is similar to that of diclofenac. It primarily inhibits the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting COX, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: The parent compound, widely used as an NSAID.

    Aceclofenac: A derivative of diclofenac with similar anti-inflammatory properties.

    Methyl 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetate: Another ester derivative of diclofenac .

Uniqueness

2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is unique due to its glycerol ester moiety, which may confer different pharmacokinetic properties compared to other diclofenac derivatives. This structural modification can potentially enhance its solubility, stability, and bioavailability .

Properties

Molecular Formula

C17H17Cl2NO4

Molecular Weight

370.2 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C17H17Cl2NO4/c18-13-5-3-6-14(19)17(13)20-15-7-2-1-4-11(15)8-16(23)24-10-12(22)9-21/h1-7,12,20-22H,8-10H2

InChI Key

OTUGERIPASTWJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCC(CO)O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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